

# Fhd-286 in Solid vs. Hematologic Tumors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Fhd-286**, a first-in-class, orally bioavailable, allosteric dual inhibitor of the BAF complex ATPases BRG1 (SMARCA4) and BRM (SMARCA2), has been investigated in early-phase clinical trials for both solid and hematologic malignancies. This guide provides a comparative analysis of **Fhd-286**'s performance in these distinct oncological settings, supported by available experimental data.

### **Mechanism of Action**

**Fhd-286** targets the catalytic activity of BRG1 and BRM, essential components of the BAF (mSWI/SNF) chromatin remodeling complex. By inhibiting these ATPases, **Fhd-286** modulates gene expression, leading to anti-tumor effects. In hematologic malignancies, particularly Acute Myeloid Leukemia (AML), this inhibition is designed to overcome the differentiation block characteristic of the disease, inducing myeloid differentiation. In solid tumors, the mechanism is also linked to the modulation of oncogenic gene expression programs.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Fhd-286's mechanism of action.

# Performance in Hematologic Malignancies (AML/MDS)

**Fhd-286** has been evaluated as a monotherapy in a Phase 1 clinical trial (NCT04891757) for patients with relapsed or refractory Acute Myeloid Leukemia (AML) and Myelodysplastic Syndrome (MDS).



# **Efficacy**

While the monotherapy trial did not demonstrate objective responses, it did show evidence of biologic activity.[1][2] Sixteen patients, comprising 15 with AML and one with MDS, achieved a best overall response of stable disease.[3][4] Furthermore, markers of myeloid differentiation, along with reductions in bone marrow and peripheral blasts, were observed in a subset of patients.[3][4]

# **Safety**

The most significant treatment-related adverse event was differentiation syndrome (DS), reported in 10% of patients by investigators and adjudicated in 15% of patients by an independent committee.[1][2] Other common treatment-related adverse events were generally low-grade and included dry mouth and increased alanine aminotransferase.[2]

# Performance in Solid Tumors (Metastatic Uveal Melanoma)

In the solid tumor setting, **Fhd-286** was assessed in a Phase 1 dose-escalation and expansion study (NCT04879017) in patients with metastatic uveal melanoma.[5]

# **Efficacy**

The study showed limited but notable anti-tumor activity. Among 47 evaluable patients, there was one confirmed partial response in a patient who remained on treatment for over 16 months.[6][7] Additionally, nine patients had stable disease.[6] Despite these observations, the company has decided not to further develop **Fhd-286** as a monotherapy for this indication.[6]

### Safety

The safety profile in uveal melanoma patients was considered manageable.[7] The most common treatment-related adverse events included dysgeusia, fatigue, increased AST, nausea/vomiting, dry mouth, and rash.[6]

# **Comparative Analysis**

The following tables summarize the performance of **Fhd-286** in both indications and compare it with relevant alternative therapies.



**Table 1: Fhd-286 Performance Summary** 

| Indication                                         | Trial ID        | N  | Objective<br>Response<br>Rate (ORR) | Best<br>Overall<br>Response                   | Key Safety<br>Signals                      |
|----------------------------------------------------|-----------------|----|-------------------------------------|-----------------------------------------------|--------------------------------------------|
| Relapsed/Ref<br>ractory<br>AML/MDS<br>(Monotherapy | NCT0489175<br>7 | 40 | 0%                                  | Stable<br>Disease<br>(n=16)                   | Differentiation<br>Syndrome<br>(10-15%)    |
| Metastatic Uveal Melanoma (Monotherapy )           | NCT0487901<br>7 | 73 | 1.4% (1/73)                         | 1 Partial<br>Response, 9<br>Stable<br>Disease | Dysgeusia,<br>fatigue,<br>increased<br>AST |

Table 2: Comparison with Alternative Therapies in

Relapsed/Refractory AML

| -<br>Therapy                | Mechanism of<br>Action                        | Patient<br>Population    | Objective<br>Response<br>Rate (CR/CRi) | Median Overall<br>Survival (OS)    |
|-----------------------------|-----------------------------------------------|--------------------------|----------------------------------------|------------------------------------|
| Fhd-286<br>(Monotherapy)    | BRG1/BRM<br>Inhibitor                         | R/R AML/MDS              | 0%                                     | Not Reported                       |
| Venetoclax +<br>Azacitidine | BCL-2 Inhibitor +<br>Hypomethylating<br>Agent | R/R AML                  | 43%[8]                                 | Not Reported in this meta-analysis |
| Gilteritinib                | FLT3 Inhibitor                                | R/R FLT3-<br>mutated AML | 54%                                    | 9.3 months[9]                      |

# **Table 3: Comparison with Alternative Therapies in Metastatic Uveal Melanoma**



| Therapy                      | Mechanism of<br>Action                      | Patient<br>Population                     | Objective<br>Response<br>Rate (ORR) | Median Overall<br>Survival (OS) |
|------------------------------|---------------------------------------------|-------------------------------------------|-------------------------------------|---------------------------------|
| Fhd-286<br>(Monotherapy)     | BRG1/BRM<br>Inhibitor                       | Previously<br>Treated                     | 1.4%                                | Not Reported                    |
| Tebentafusp                  | Bispecific T-cell<br>Engager<br>(gp100xCD3) | Previously<br>Untreated, HLA-<br>A*02:01+ | 9%                                  | 21.7 months[10]<br>[11]         |
| Darovasertib +<br>Crizotinib | PKC Inhibitor +<br>c-MET Inhibitor          | First-Line                                | 34.1%                               | 21.1 months[12]<br>[13]         |

# Experimental Protocols Fhd-286 in Relapsed/Refractory AML/MDS (NCT04891757)

This was a Phase 1, multicenter, open-label, dose-escalation study.[14][15]

- Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of Fhd-286 monotherapy.
- Inclusion Criteria: Patients aged ≥16 years with a confirmed diagnosis of R/R AML or R/R
   MDS and an ECOG performance status of 0-2.[1]
- Treatment: Fhd-286 administered orally once daily in 28-day cycles at escalating doses.[1]
- Assessments: Safety and tolerability were the primary endpoints. Efficacy was evaluated based on response criteria for AML and MDS. Bone marrow biopsies and aspirates were performed at baseline and at regular intervals during treatment.





Click to download full resolution via product page

**Figure 2:** High-level experimental workflow for the NCT04891757 trial.

# Fhd-286 in Metastatic Uveal Melanoma (NCT04879017)

This was a Phase 1, multicenter, open-label, dose-escalation and expansion study.[5]

- Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of Fhd-286 monotherapy.
- Inclusion Criteria: Patients with metastatic uveal melanoma for whom standard therapy was not available, not tolerated, or had failed.
- Treatment: Fhd-286 administered orally on a continuous daily or intermittent schedule at escalating doses.[6]
- Assessments: Primary endpoints were adverse events and dose-limiting toxicities.
   Secondary endpoints included ORR, duration of response, and overall survival.[16]



### Conclusion

**Fhd-286** has demonstrated a manageable safety profile in both hematologic and solid tumors as a monotherapy. In relapsed/refractory AML/MDS, while objective responses were not observed, the induction of myeloid differentiation suggests a potential for combination therapies. In metastatic uveal melanoma, the limited single-agent activity has led to a halt in its development as a monotherapy for this indication. The future development of **Fhd-286** will likely focus on combination strategies to enhance its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase I Study of FHD-286, a Dual BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, in Patients with Advanced Myeloid Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. NCT04879017 : Clinical Trial Detail Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. Foghorn Therapeutics Announces Clinical Data from Phase 1 Study of FHD-286 in Metastatic Uveal Melanoma BioSpace [biospace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Efficacy and safety of venetoclax plus azacitidine based regimens in the treatment of relapsed or refractory acute myeloid leukemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gilteritinib in FLT3-mutated acute myeloid leukemia: A real-world Italian experience PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tebentafusp Improves Survival in Advanced Uveal Melanoma NCI [cancer.gov]
- 11. aimatmelanoma.org [aimatmelanoma.org]



- 12. onclive.com [onclive.com]
- 13. IDEAYA Biosciences Reports Positive Median Overall Survival Data from Phase 2 Trial of the Darovasertib and Crizotinib Combination in First-line Metastatic Uveal Melanoma at the 2025 Society for Melanoma Research Congress [prnewswire.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Paper: Preliminary Results from a Phase 1 Dose Escalation Study of FHD-286, a Novel BRG1/BRM (SMARCA4/SMARCA2) Inhibitor, Administered As an Oral Monotherapy in Patients with Advanced Hematologic Malignancies [ash.confex.com]
- 16. onclive.com [onclive.com]
- To cite this document: BenchChem. [Fhd-286 in Solid vs. Hematologic Tumors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820906#comparative-analysis-of-fhd-286-in-solid-vs-hematologic-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com